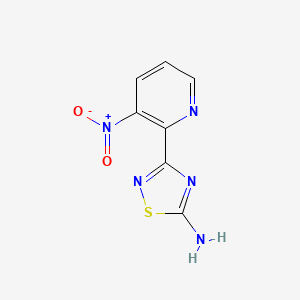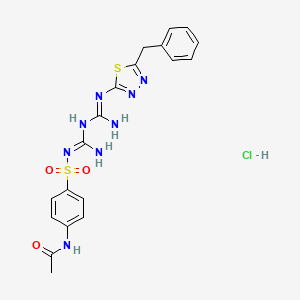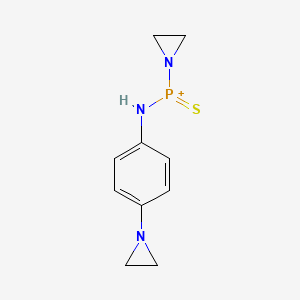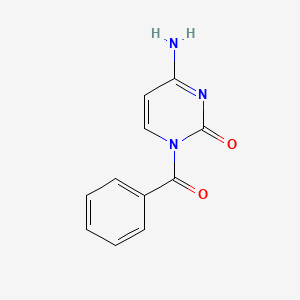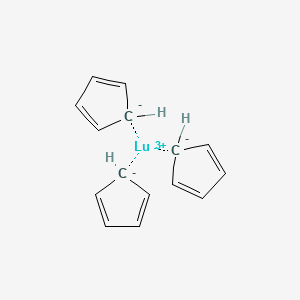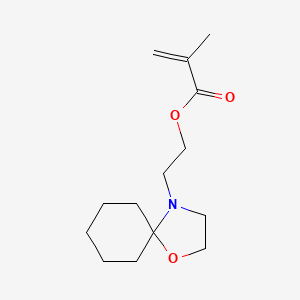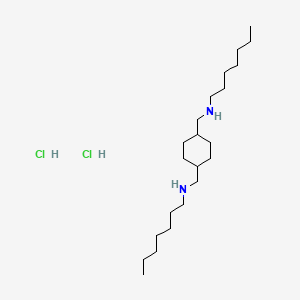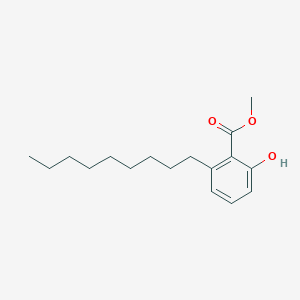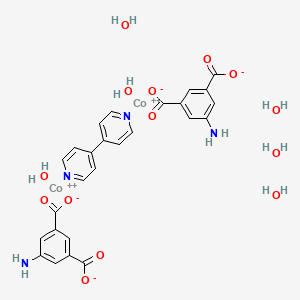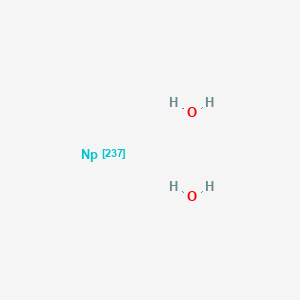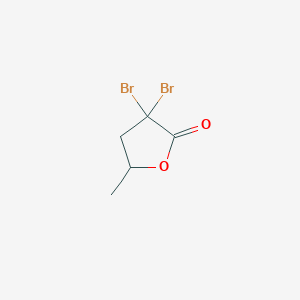
3,3-Dibromo-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibromo-5-methyloxolan-2-one is an organic compound with the molecular formula C5H6Br2O2 It is a derivative of oxolan-2-one, where two bromine atoms are substituted at the 3rd position and a methyl group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-5-methyloxolan-2-one typically involves the bromination of 5-methyloxolan-2-one. The reaction is carried out using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dibromo-5-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydroxy or alkyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxolanones, oxo derivatives, and hydroxy or alkyl derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Dibromo-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dibromo-5-methyloxolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties. These reactions are mediated by various molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar in structure but with a hydantoin ring instead of an oxolanone ring.
3,3-Dibromo-2-propen-1-ol: Contains a propen-1-ol group instead of an oxolanone ring.
3,3-Dibromo-2-methylpropanoic acid: Similar bromination pattern but with a propanoic acid group.
Uniqueness
3,3-Dibromo-5-methyloxolan-2-one is unique due to its specific substitution pattern and the presence of both bromine and a methyl group on the oxolanone ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
32366-01-1 |
|---|---|
Formule moléculaire |
C5H6Br2O2 |
Poids moléculaire |
257.91 g/mol |
Nom IUPAC |
3,3-dibromo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H6Br2O2/c1-3-2-5(6,7)4(8)9-3/h3H,2H2,1H3 |
Clé InChI |
ZGAQFUHQCCPCMV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)O1)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


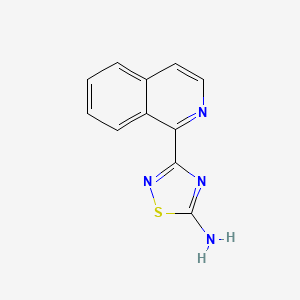
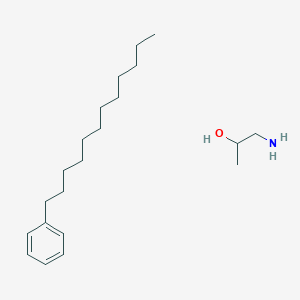
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
